Histatin 5

Antifungal Candidacidal Peptide Therapeutics

Secure high-purity Histatin 5 for your next breakthrough in antifungal research. As the most potent candidacidal member of the salivary histatin family, this 24-amino-acid peptide is uniquely effective against azole-resistant Candida albicans and biofilms on medical devices. Its dual mechanism—targeting fungal mitochondrial respiration and inhibiting host MMP-2/MMP-9—makes it irreplaceable for studies on oral candidiasis, periodontal disease, and peptide-based therapeutics. Choose wild-type Histatin 5 as the essential baseline scaffold for designing stability-improved analogs and investigating non-lytic intracellular targeting pathways.

Molecular Formula C133H195N51O33
Molecular Weight 3036.3 g/mol
Cat. No. B15574260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistatin 5
Molecular FormulaC133H195N51O33
Molecular Weight3036.3 g/mol
Structural Identifiers
InChIInChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1
InChIKeyKSXBMTJGDUPBBN-VPKNIDFUSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histatin 5 for Antimicrobial Research and Procurement: Baseline Overview


Histatin 5 (Hst-5) is a 24-amino-acid, histidine-rich, cationic antimicrobial peptide (AMP) naturally secreted by human salivary glands [1]. It is a proteolytic derivative of Histatin 3 and is distinguished from the longer Histatin 1 (38 residues) and Histatin 3 (32 residues) by its smaller size and heightened antifungal potency [2]. While all major histatins (1, 3, and 5) exhibit candidacidal activity, Histatin 5 is the most effective against the opportunistic pathogen Candida albicans, establishing it as the primary functional AMP of the salivary histatin family [3].

Why Histatin 5 Cannot Be Substituted with Generic Antimicrobial Peptides


Generic substitution of Histatin 5 with other antimicrobial peptides (AMPs) like LL-37 or defensins is not scientifically justifiable due to profound differences in mechanism of action and target specificity. Histatin 5 induces small membrane defects and nucleotide leakage without causing massive membrane disruption, unlike the 'carpet-like' detergent mechanism of LL-37, which causes extensive membrane damage [1]. This mechanistic divergence translates into distinct functional outcomes: Histatin 5 is primarily an antifungal agent with a unique intracellular targeting pathway involving Ssa proteins and mitochondrial respiration inhibition, whereas LL-37 exhibits broader-spectrum but less selective activity [2]. Furthermore, within the histatin family, Histatin 5 demonstrates pH-independent candidacidal activity (active from pH 4-8), in contrast to Histatin 1 and 3, whose activities are pH-dependent [3], and it is the most proteolytically labile in whole saliva, necessitating distinct handling and formulation strategies [4].

Histatin 5 Procurement Evidence: Quantitative Differentiation Guide


Histatin 5 Demonstrates Superior Antifungal Potency to Histatin 1 and 3 Against C. albicans

In a direct head-to-head comparison of the three major salivary histatins, Histatin 5 exhibited the most potent candidacidal activity against Candida albicans blastoconidia. Histatin 5 was more effective than Histatin 3, which showed moderate activity, and Histatin 1, which had the lowest level of activity [1]. The assay was conducted at physiological pH and ionic strength to mimic oral cavity conditions.

Antifungal Candidacidal Peptide Therapeutics

Histatin 5 Exhibits pH-Independent Antifungal Activity Unlike pH-Dependent Histatins 1 and 3

While the candidacidal activities of Histatins 1 and 3 are pH-dependent and are enhanced by stepwise reduction of pH, Histatin 5 activity is pH-independent over the clinically relevant range of pH 4 to 8 [1]. This was directly measured in the same experimental series, demonstrating functional divergence within the histatin family.

Antifungal pH Stability Oral Formulation

Histatin 5 Retains Full Potency Against Azole-Resistant C. albicans Unlike Fluconazole

Histatin 5 kills both azole-sensitive and azole-resistant strains of C. albicans and C. glabrata equally well, demonstrating a mechanism of action distinct from that of azole-based antifungal agents [1]. In contrast, fluconazole exhibits drastically reduced efficacy against resistant isolates, which typically overexpress efflux pumps. Histatin 5's ED50 against a sensitive C. albicans strain was approximately 8 µM [1].

Drug Resistance Antifungal Candidiasis

Histatin 5 Displays Potent Anti-Biofilm Activity Against C. albicans Surpassing Fluconazole

Against C. albicans biofilms grown on denture acrylic (poly(methyl methacrylate)), Histatin 5 achieved a 50% reduction in metabolic activity (50% RMA) at concentrations ranging from 1.7 to 6.9 µM, depending on the strain [1]. In contrast, fluconazole was largely ineffective, achieving only approximately 20% inhibition at a 100 µM concentration [1]. This indicates Histatin 5 is over 50-fold more potent than fluconazole in this biofilm model based on effective concentration.

Biofilm Antifungal Medical Device Infection

Histatin 5 Inhibits Host MMP-2 and MMP-9 at Sub-Micromolar IC50 Values, a Unique Differentiator from Other AMPs

Histatin 5 is a potent inhibitor of host matrix metalloproteinases MMP-2 and MMP-9, with IC50 values of 0.57 µM and 0.25 µM, respectively, using biotinylated gelatin as a substrate [1]. This host protease inhibitory activity is not a general property of antimicrobial peptides; for example, LL-37 does not exhibit comparable MMP inhibition at similar concentrations. The inhibitory domain maps to the C-terminal region (residues 9-22) of Histatin 5, as fragments comprising residues 1-14 and 4-15 showed much weaker inhibition (IC50 of 21.4 µM and 20.5 µM, respectively) [1].

Host Enzyme Inhibition Periodontal Disease Wound Healing

Histatin 5 Is the Most Proteolytically Labile Histatin, Requiring Specific Handling and Formulation

Kinetic analysis of histatin proteolysis in whole saliva supernatant revealed that Histatin 5 is degraded more rapidly than Histatin 3 and Histatin 1. The overall proteolytic efficiency (Vmax/Km) was highest for Histatin 5 [1]. Mathematical models predict that whole saliva levels stabilize at 1.2 µM for Histatin 5 (only 11% of glandular output), compared to 1.9 µM (27%) for Histatin 3 and 5.1 µM (59%) for Histatin 1 [1]. This is supported by a separate study showing Histatin 5 disappears from whole saliva supernatant at an average rate of 105 ± 22 µg/mL/h [2].

Proteolytic Stability Formulation Salivary Proteases

Histatin 5 Application Scenarios Driven by Quantitative Differentiation


Investigating Azole-Resistant Candidiasis

Histatin 5 is an essential tool for researchers studying mechanisms of azole resistance in Candida species. As demonstrated, it retains full activity against azole-resistant C. albicans and C. glabrata, unlike fluconazole [1]. This allows for direct comparisons of killing kinetics, intracellular targeting (e.g., mitochondrial respiration), and efflux pump evasion in resistant versus sensitive isolates. Procurement of Histatin 5 enables studies that differentiate between azole-specific resistance mechanisms and general fungal stress responses.

Biofilm Eradication on Medical and Dental Devices

Histatin 5 should be prioritized for research on preventing and treating fungal biofilms on acrylic surfaces (e.g., dentures) and other medical devices. Its 50% RMA of 1.7-6.9 µM against C. albicans biofilms is orders of magnitude more potent than fluconazole (20% inhibition at 100 µM) [1]. This supports its use in developing anti-biofilm coatings, topical formulations, or as a benchmark for novel anti-biofilm agents. Researchers can use Histatin 5 to establish baseline anti-biofilm efficacy in denture stomatitis models.

Dual-Action Oral Therapeutics for Periodontal Disease

Histatin 5 is uniquely positioned for research into multifunctional oral therapeutics due to its combined antifungal activity and inhibition of host MMP-2 (IC50 0.57 µM) and MMP-9 (IC50 0.25 µM) [1]. This dual action—targeting both fungal pathogens and host tissue-degrading enzymes—makes it a superior candidate for studies on periodontal disease, where both infection and inflammation-driven tissue destruction are key pathologies. Procurement enables investigation of peptide-based strategies that address both aspects simultaneously.

Structure-Activity Relationship (SAR) and Protease-Resistant Analog Development

Given Histatin 5's high proteolytic lability in saliva (degradation rate 105 ± 22 µg/mL/h) [1], it serves as an ideal parent scaffold for SAR studies aimed at improving stability while retaining antifungal and MMP-inhibitory functions. Research on the K11R-K17R variant has already shown improved activity and resistance to secreted aspartic proteases [2]. Procurement of wild-type Histatin 5 provides the necessary baseline for designing, synthesizing, and testing novel analogs with enhanced pharmaceutical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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